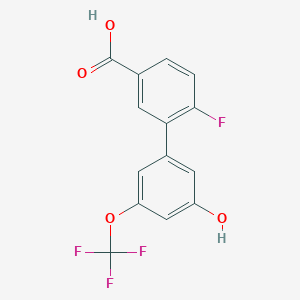
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFM) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in laboratory experiments and medical treatments. 5-CFM is a phenol derivative that has a 3-trifluoromethyl group attached to the ring and a 2-chloro-5-methoxy substituent. It is a white solid that is soluble in organic solvents and is commercially available. In
科学研究应用
5-CFM has been widely studied in the scientific community due to its potential applications in laboratory experiments and medical treatments. In particular, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
作用机制
The mechanism of action of 5-CFM is not well understood. However, it is believed that its trifluoromethyl group is responsible for its biological activity. This group is believed to interact with the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, the 2-chloro-5-methoxy substituent is believed to be responsible for its solubility in organic solvents, which is important for its use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFM are not well understood. However, it is believed to have anti-inflammatory, antibacterial, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain bacterial and fungal enzymes, such as β-lactamase and cytochrome P450.
实验室实验的优点和局限性
The main advantage of using 5-CFM in laboratory experiments is its solubility in organic solvents. This makes it an ideal reagent for the synthesis of various heterocyclic compounds. Additionally, its trifluoromethyl group is believed to interact with the active site of enzymes and other proteins, which makes it useful for the inhibition of their activity. However, it is important to note that 5-CFM is not suitable for use in vivo due to its potential toxicity.
未来方向
The potential applications of 5-CFM are still being explored. One potential area of research is to investigate its potential use as an anti-cancer agent. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthetic methods for the synthesis of 5-CFM. Finally, further research is needed to explore its potential use in other medical treatments, such as the treatment of neurological disorders.
合成方法
The synthesis of 5-CFM is typically achieved through a three-step process. The first step involves the reaction of 2-chloro-5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form the corresponding trifluoromethanesulfonate. This intermediate is then reacted with sodium nitrite to form the aryl nitroso compound. Finally, the aryl nitroso compound is reduced with sodium borohydride to yield 5-CFM as the final product.
属性
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRUMZYHMSXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686680 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-66-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

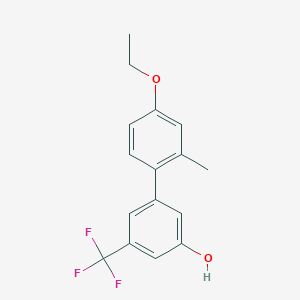

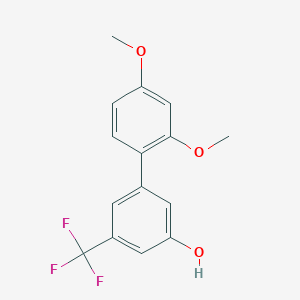

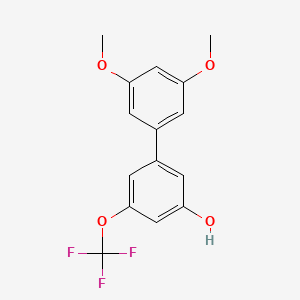


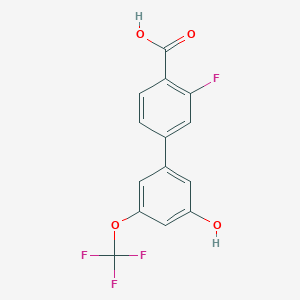
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
